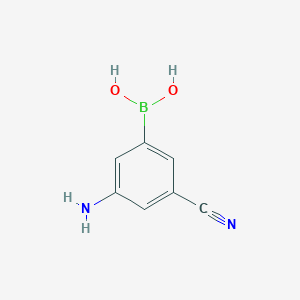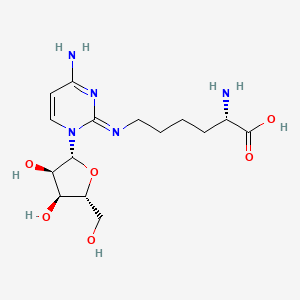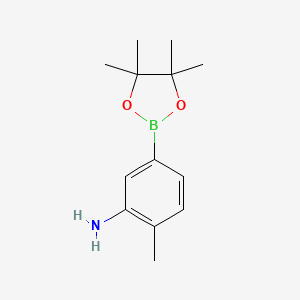![molecular formula C7H6N2S B1519955 Thieno[3,2-C]pyridin-3-amine CAS No. 1159511-16-6](/img/structure/B1519955.png)
Thieno[3,2-C]pyridin-3-amine
Overview
Description
Thieno[3,2-C]pyridin-3-amine is a chemical compound with the CAS Number: 1159511-16-6 and a molecular weight of 150.2 . Its linear formula is C7H6N2S .
Synthesis Analysis
This compound can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The synthesis of thieno[2,3-c]pyridine derivatives has been achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic heteroaromatic motif with a ring nitrogen acting as a hydrogen bond acceptor interacting with a backbone amide NH-group . The hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used as a starting point for the development of kinase inhibitors . It can also be cyclized to form thienopyrimidine-2,4-diones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 150.2 . It should be stored at 4°C and protected from light .Scientific Research Applications
Synthesis and Solubility Improvement
Thieno[2,3-b]pyridines, closely related to Thieno[3,2-c]pyridin-3-amine, have been extensively researched for their potent anti-proliferative activities against human cancer cell lines. A study focused on improving the aqueous solubility of these compounds while retaining their anti-proliferative effectiveness. The research introduced polar groups into the alkyl ring, discovering a compound with significantly enhanced solubility and potent inhibitor properties for cancer cell growth (Haverkate et al., 2021).
Directing Groups in Synthesis
The role of primary amines as directing groups in the Ru-catalyzed synthesis of thieno[3,2-c]pyridines was investigated, demonstrating a broad application in synthesizing a variety of substituted aromatic or heteroaromatic rings. This process leverages unprotected primary amines, highlighting a versatile method for constructing complex molecules (Villuendas & Urriolabeitia, 2013).
Heterocyclic Synthesis Utility
Research on Thieno[2,3-b]pyridine-2-carboxylate explored its utility in constructing diverse heterocyclic systems, showcasing the synthetic versatility of this compound. This work produced new derivatives, such as thienopyrimidinone and pyridothienoxazinone, highlighting the compound's role in advancing heterocyclic chemistry (Madkour et al., 2010).
Fluorescence Properties
A study on substituted Thieno[3,2-c]pyridine derivatives examined the impact of substituents on their absorption and fluorescence properties. It found that certain substituents significantly affect these compounds' fluorescence, providing insights into designing fluorescent materials for various applications (Chavan et al., 2017).
Antitumor Drug Carriers
Magnetoliposomes have been tested as nanocarriers for promising antitumor thieno[3,2-b]pyridin-7-arylamines, showing excellent encapsulation efficiencies and maintaining potent antitumor activity. This innovative drug delivery method signifies a promising approach for chemotherapy and magnetic hyperthermia in oncology (Rodrigues et al., 2017).
Mechanism of Action
Target of Action
Thieno[3,2-C]pyridin-3-amine primarily targets the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition is observed in an established ATP depletion assay with or without the cytochrome bcc: aa3 (QcrB) inhibitor Q203 .
Biochemical Pathways
The inhibition of Cyt-bd by this compound affects the mycobacterial oxidative phosphorylation pathway . This pathway is crucial for the energy metabolism of Mycobacterium tuberculosis .
Pharmacokinetics
Its molecular weight is reported to be 1502 , which is within the optimal range for drug-like molecules and could suggest good bioavailability.
Result of Action
The inhibition of Cyt-bd by this compound results in the depletion of ATP in Mycobacterium tuberculosis . This leads to a disruption in the energy metabolism of the bacteria, potentially inhibiting its growth and survival .
Safety and Hazards
Thieno[3,2-C]pyridin-3-amine is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
Biochemical Analysis
Biochemical Properties
Thieno[3,2-C]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in the regulation of various cellular processes, including glycogen metabolism and cell signaling pathways . This compound acts as an inhibitor of GSK-3β, thereby modulating its activity and influencing downstream signaling pathways. Additionally, this compound has been shown to interact with other kinases and phosphatases, further highlighting its versatility in biochemical research.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, for instance, it has been observed to promote neurite outgrowth and enhance cell viability . This compound influences cell function by modulating cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound has been shown to impact gene expression by altering the transcriptional activity of key regulatory genes involved in cellular metabolism and stress response.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. By binding to the active site of GSK-3β, this compound inhibits its enzymatic activity, leading to a decrease in the phosphorylation of downstream targets . This inhibition results in the activation of the Wnt/β-catenin signaling pathway, which promotes cell proliferation and differentiation. Additionally, this compound has been shown to modulate the activity of other kinases and phosphatases, further influencing cellular signaling networks and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on GSK-3β and other kinases, leading to sustained changes in cellular function. Prolonged exposure to high concentrations of the compound may result in adaptive cellular responses, such as the upregulation of compensatory signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as improved cognitive function and enhanced neuronal survival . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is its biotransformation by cytochrome P450 enzymes in the liver . This process results in the formation of metabolites that may retain biological activity or undergo further degradation. This compound also influences metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation, thereby affecting cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is readily taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. In tissues, the compound is distributed based on its affinity for different cell types and its ability to cross biological barriers, such as the blood-brain barrier.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and phosphatases . Additionally, this compound can translocate to the nucleus, where it may modulate gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments, thereby influencing its biological activity.
properties
IUPAC Name |
thieno[3,2-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDOHNGGIZTMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657091 | |
| Record name | Thieno[3,2-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159511-16-6 | |
| Record name | Thieno[3,2-c]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)


![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)





![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)
